19-Oxo-deoxycorticosterone

mineralocorticoid receptor receptor binding aldosterone analog

19-Oxo-deoxycorticosterone (19-oxo-DOC; 21-hydroxy-4-pregnen-3,19,20-trione) is a 21-hydroxy steroid and endogenous C19‑oxygenated metabolite of deoxycorticosterone (DOC), first identified as an adrenal product in the rat. The compound belongs to the 21-hydroxysteroid class and features a 19‑aldehyde group that distinguishes it from the parent DOC and the 19‑hydroxy and 19‑oic intermediates.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 75220-37-0
Cat. No. B1213727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Oxo-deoxycorticosterone
CAS75220-37-0
Synonyms19-oxo-deoxycorticosterone
21-hydroxy-4-pregnen-3,19,20-trione
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C=O
InChIInChI=1S/C21H28O4/c1-20-8-7-17-15(16(20)4-5-18(20)19(25)11-22)3-2-13-10-14(24)6-9-21(13,17)12-23/h10,12,15-18,22H,2-9,11H2,1H3/t15-,16-,17-,18+,20-,21+/m0/s1
InChIKeyPDNIPWXQYQYCSU-ZOCXKQACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Oxo-deoxycorticosterone (CAS 75220-37-0) for Mineralocorticoid Receptor & Ion Transport Research: Compound Baseline


19-Oxo-deoxycorticosterone (19-oxo-DOC; 21-hydroxy-4-pregnen-3,19,20-trione) is a 21-hydroxy steroid and endogenous C19‑oxygenated metabolite of deoxycorticosterone (DOC), first identified as an adrenal product in the rat [1]. The compound belongs to the 21-hydroxysteroid class and features a 19‑aldehyde group that distinguishes it from the parent DOC and the 19‑hydroxy and 19‑oic intermediates. With a molecular weight of 344.45 Da and a predicted logP of 2.875 [2], 19-oxo-DOC is sparingly soluble in aqueous systems but amenable to standard organic‑solvent handling. Procurement for experimental use typically requires confirmation of identity by HPLC, GC‑MS, or NMR, given the absence of large‑scale commercial availability [2].

Why Deoxycorticosterone or 19‑nor‑DOC Cannot Replace 19-Oxo-deoxycorticosterone in Mineralocorticoid Studies


Although 19-oxo-DOC shares the steroid backbone with deoxycorticosterone (DOC) and the potent mineralocorticoid 19‑nor‑deoxycorticosterone (19‑nor‑DOC), it cannot be interchanged with these in‑class analogs because its modified C19 oxidation state confers a fundamentally different receptor‑binding fingerprint and a unique dose‑dependent functional output. At the type I mineralocorticoid receptor (MR), 19-oxo-DOC displays distinct affinity relative to DOC and aldosterone, while its antinatriuretic potency is approximately 100‑ to 200‑fold weaker than aldosterone [1]. Critically, the compound shifts from mineralocorticoid antagonism to weak agonism in a dose‑dependent manner, a characteristic that is absent in DOC or 19‑nor‑DOC [2]. These quantitative pharmacological divergences make 19-oxo-DOC an irreplaceable tool for probing structure‑activity relationships in MR signaling and for dissociating sodium retention from potassium excretion in adrenalectomized models.

19-Oxo-deoxycorticosterone (CAS 75220-37-0) – Quantitative Head‑to‑Head Evidence for Scientific Selection


Type I Mineralocorticoid Receptor Affinity: 19-oxo-DOC vs. Aldosterone and DOC

In competitive binding assays using kidney slices from adrenalectomized rats, the apparent affinity of DOC for type I MR was 27% that of aldosterone, whereas 19-oxo-DOC exhibited only 8% of the affinity of aldosterone, as determined by Ki values [1]. This represents a 3.4‑fold lower MR affinity for 19-oxo-DOC relative to its direct precursor DOC. The data were obtained by incubating kidney slices with 5 × 10⁻⁹ M [³H]aldosterone and varying concentrations of unlabeled competitor, followed by DE‑52 cellulose column chromatography [1].

mineralocorticoid receptor receptor binding aldosterone analog

Corticosteroid-Binding Globulin Affinity: 19-oxo-DOC vs. Cortisol

The affinity of 19-oxo-DOC for plasma corticosteroid-binding globulin (CBG) was approximately 1% that of cortisol [1]. This was determined in cell‑free incubations of rat liver cytosol with [³H]dexamethasone, where the relative affinity of 19-oxo-DOC was less than 1% that of dexamethasone for type II (glucocorticoid) receptors [1]. The combined CBG and GR binding data indicate that 19-oxo-DOC is essentially a free, unbound steroid in plasma and has negligible glucocorticoid receptor cross‑reactivity.

CBG binding plasma protein binding free hormone hypothesis

In Vivo Antinatriuretic and Kaliuretic Potency: 19-oxo-DOC vs. Aldosterone

In male adrenalectomized rats, the overall mineralocorticoid activity of 19-oxo-DOC, assessed by urinary Na⁺/K⁺ ratio, Na⁺/creatinine, and K⁺/creatinine, was in the range of 1/100th to 1/200th that of aldosterone [1]. At a dose of 25 µg, 19-oxo-DOC caused rats to excrete less than half the sodium and more than twice the potassium compared to vehicle-treated controls over the 2‑hour test period, but this kaliuretic effect was proportionally smaller than that induced by equieffective antinatriuretic doses of aldosterone [1].

antinatriuretic activity kaliuretic activity adrenalectomized rat bioassay

Dose‑Dependent Bidirectional Na⁺/K⁺ Ratio Modulation: 19-oxo-DOC vs. 19-nor-DOC

In adrenalectomized rats, a 1 µg dose of 19-oxo-DOC produced an anti‑mineralocorticoid effect manifested as an increased urinary Na⁺/K⁺ ratio, whereas 1 µg and 10 µg doses of 19‑nor‑DOC decreased the Na⁺/K⁺ ratio, reflecting potent mineralocorticoid agonism [1]. At the higher 10 µg dose, 19-oxo-DOC's anti‑mineralocorticoid effect was attenuated, suggesting that metabolic conversion to 19‑nor‑DOC at higher doses partially offsets its antagonist activity [1]. This bidirectional, dose‑dependent response is not observed with DOC, aldosterone, or 19‑nor‑DOC.

mineralocorticoid antagonism urinary Na+/K+ ratio 19-nor-DOC precursor

C19‑Oxidation Enzyme Affinity: 19-oxo-DOC as Metabolic Intermediate

In bovine adrenal mitochondria, 19‑hydroxylation of DOC proceeded at 0.32 nmol/min/mg protein, while the subsequent oxidation of 19‑OH‑DOC and 19-oxo-DOC at the C19 position occurred at rates approximately 5‑fold higher than the initial 19‑hydroxylation [1]. However, the affinities of 19‑OH‑DOC and 19-oxo-DOC for the C19‑oxidizing enzyme system were about one‑fifth that of DOC [1]. This kinetic profile—high turnover combined with reduced substrate affinity—establishes 19-oxo-DOC as a transient, rate‑determining intermediate in the DOC → 19‑OH‑DOC → 19-oxo-DOC → 19‑oic‑DOC pathway.

steroid C19 oxidation cytochrome P450 bovine adrenal mitochondria

19-oxo-DOCA Hypertensive Divergence: Mineralocorticoid Effect Without Blood Pressure Elevation

Mononephrectomized rats receiving 1 mg/day of 19‑oxo‑11‑deoxycorticosterone acetate (19‑oxo‑DOCA) and 1% NaCl drinking water for four weeks developed hypernatremia and hypokalemia, confirming a mineralocorticoid effect, yet showed no increase in systolic blood pressure, saline intake, or organ hypertrophy (adrenals, heart, kidneys) [1]. In contrast, identical regimens with DOCA or 19‑nor‑DOCA consistently produce hypertension and cardiac hypertrophy in this model [1]. This dissociation of electrolyte effects from hemodynamic outcomes is unique to the 19‑oxo‑series.

hypertension models 19-oxo-DOCA electrolyte imbalance

19-Oxo-deoxycorticosterone (CAS 75220-37-0) – Best Research & Industrial Application Scenarios


Mineralocorticoid Receptor Structure-Activity Relationship (SAR) Studies

19-oxo-DOC's 8% relative MR affinity compared to aldosterone and its 3.4‑fold lower affinity than DOC [1] make it ideal for probing the structural determinants of MR binding. Its 19‑aldehyde group introduces a polar, hydrogen‑bond‑accepting moiety at a position known to influence receptor activation, allowing systematic SAR libraries to be built around C19‑modified corticoids.

Dissociation of Sodium Retention from Potassium Excretion in Renal Physiology

The observation that 19-oxo-DOC produces antinatriuresis with attenuated kaliuresis [1], and at low doses acts as an anti‑mineralocorticoid [2], positions it as a critical probe for distinguishing the signaling pathways governing sodium reabsorption from those controlling potassium secretion in the distal nephron.

Metabolic Pathway Tracing of Adrenal C19‑Oxidation

As a transient intermediate with enzyme affinity ~20% that of DOC [1], 19-oxo-DOC is suitable for pulse‑chase isotopic labeling experiments designed to quantify flux through the DOC → 19‑OH‑DOC → 19‑oxo‑DOC → 19‑oic‑DOC pathway in adrenal mitochondria, without saturating the enzyme system.

Uncoupling Electrolyte Effects from Hypertensive Responses In Vivo

19-oxo‑DOCA's demonstration of hypernatremia and hypokalemia without blood pressure elevation or organ hypertrophy [1] provides a unique experimental paradigm for studying mineralocorticoid‑induced electrolyte disturbances independently of cardiovascular pressor mechanisms, a dissociation not achievable with DOC or 19‑nor‑DOC.

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